Lipophilicity Shift: XLogP3 Comparison of Ethenyl-Linked vs. Direct-Linked Benzothiazole-Benzamide Analogs
The (E)-ethenyl linker in the target compound (CAS 478050-03-2) extends the molecular scaffold, increasing calculated lipophilicity relative to the closely related direct-linked analog N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307509-17-7), which lacks this spacer . The computed XLogP3 for the target compound is 6.8, compared to 5.8 for the direct-linked analog, representing a difference of +1.0 log unit .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.8 |
| Comparator Or Baseline | N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307509-17-7), XLogP3 = 5.8 |
| Quantified Difference | ΔXLogP3 = +1.0 (factor of ~10 in predicted octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15); not experimentally determined. |
Why This Matters
A 1-log unit increase in XLogP3 predicts a 10-fold increase in octanol-water partitioning, which can significantly influence membrane permeability, plasma protein binding, and non-specific tissue distribution—key parameters for both in vitro assay design and in vivo pharmacokinetic studies.
- [1] PubChem. N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide (CID 5897356). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5897356 (accessed Apr 28, 2026). View Source
- [2] PubChem. N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CID 3780753). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3780753 (accessed Apr 28, 2026). View Source
